Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO5S and its molecular weight is 420.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Biological Activity
Ethyl 1-(4-bromo-3-ethoxybenzenesulfonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H22BrNO5S |
Molecular Weight | 420.3 g/mol |
CAS Number | 868213-58-5 |
The compound features a piperidine ring substituted with a sulfonyl group, an ethoxy group, and a bromine atom, contributing to its unique reactivity and biological profile.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways and signal transduction.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing cellular responses and signaling pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is critical for developing new antibiotics.
- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. This compound may possess similar properties, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that derivatives of sulfonamide compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. This compound was included in a broader screening of sulfonamide derivatives, showing promising results against specific cancer types.
- Enzyme Inhibition Assays : In assays targeting protein tyrosine phosphatases (PTPs), compounds similar to this compound were found to inhibit PTP1B with submicromolar potency. This suggests potential applications in managing diabetes and obesity through modulation of insulin signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Bromo-3-methoxybenzenesulfonyl)-piperidine | Methoxy instead of ethoxy | Anticancer activity noted |
1-(4-Chloro-3-ethoxybenzenesulfonyl)-piperidine | Chlorine substitution | Enhanced antimicrobial properties |
Ethyl 1-(4-bromo-3-methylbenzenesulfonyl)-piperidine | Methyl substitution | Moderate enzyme inhibition |
Properties
IUPAC Name |
ethyl 1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO5S/c1-3-22-15-10-13(7-8-14(15)17)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBPNOBCPQJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.